2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Description
“2-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are important types of molecules and natural products that play a significant role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological and pharmaceutical activities . For instance, a reaction involving triethylamine was reported to have proceeded to 66% conversion and high chemoselectivity .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) .
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical and Chemical Properties Analysis
The compound has a melting point of 211–213°C . The 1H-NMR spectrum shows various peaks, including δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), and δ 7.27 (s, 4H, Ar-H) .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can affect a broad range of biochemical pathways due to their ability to interact with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure . These properties can have a significant impact on the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be expected to be diverse and potentially beneficial for a variety of health conditions .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-20-11-13(12-6-2-4-8-15(12)20)16(21)10-19-24(22,23)17-9-5-3-7-14(17)18/h2-9,11,16,19,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQJJJIQYFNPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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